molecular formula C11H15BrN2O B8685820 1-(4-Bromo-3-methoxyphenyl)piperazine

1-(4-Bromo-3-methoxyphenyl)piperazine

Cat. No.: B8685820
M. Wt: 271.15 g/mol
InChI Key: CFKYXUKLXDAKBG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)piperazine is a substituted arylpiperazine derivative characterized by a bromine atom at the para position and a methoxy group at the meta position on the phenyl ring. The bromo and methoxy substituents likely influence its electronic properties, receptor binding, and metabolic stability, distinguishing it from other analogs.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

CFKYXUKLXDAKBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Arylpiperazines vary based on substituent type, position, and electronic effects. Key analogs include:

Compound Substituents Key Structural Features
1-(4-Bromo-3-methoxyphenyl)piperazine 4-Br, 3-OCH₃ Electron-withdrawing Br and electron-donating OCH₃
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Strong electron-withdrawing CF₃ group
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Moderate electron-withdrawing Cl
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ Electron-donating OCH₃ at para position

Pharmacological Comparison: Receptor Binding and Selectivity

Substituent position and electronic properties critically influence receptor interactions:

Serotonergic Activity:

  • TFMPP : Exhibits high selectivity for 5-HT1B receptors (IC₅₀ = 8.2 nM) and moderate 5-HT2A affinity. The CF₃ group enhances lipophilicity and receptor binding .
  • mCPP : Preferentially binds 5-HT2C receptors, with weaker 5-HT1B activity. The chloro group balances hydrophobicity and steric effects .
  • 1-(2-Methoxyphenyl)piperazine (positional isomer): Shows variable effects on sympathetic nerve discharge, likely due to altered steric interactions with 5-HT1A receptors .
  • This compound : Predicted to have mixed 5-HT receptor activity, with bromine enhancing 5-HT1B affinity and methoxy modulating selectivity .

Dopaminergic Activity:

  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine : Demonstrates high dopamine D2 receptor affinity (Kᵢ = 0.58 nM), suggesting methoxy groups at ortho positions enhance dopaminergic interactions .

Cytotoxicity:

  • Chlorobenzhydryl-piperazine derivatives (e.g., compound 5a ) exhibit IC₅₀ values <10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines .
  • This compound : Bromine may enhance DNA intercalation or topoisomerase inhibition, while methoxy improves solubility for tumor penetration .

Antibacterial Activity:

  • Piperazine derivatives with bulky aryl groups (e.g., 1-(2-pyridyl)piperazine) show IC₅₀ values of 0.25–0.97 µM against HIV-infected cells, with substituents influencing Mg²⁺ interactions in enzyme binding pockets .
  • The bromo-methoxy combination may improve membrane permeability and target engagement compared to simpler analogs .

Physicochemical Properties and Metabolic Stability

Physicochemical Traits:

  • Lipophilicity : Bromine increases logP compared to chloro or methoxy analogs, enhancing blood-brain barrier penetration .
  • Acid-Base Behavior : Piperazine derivatives typically have pKa values of ~3.7–7.9, with methoxy groups raising pKa (more basic) and bromine lowering it .

Metabolism:

  • Arylpiperazines undergo CYP3A4-mediated N-dealkylation to 1-arylpiperazines, which retain pharmacological activity .
  • Bromine may slow oxidative metabolism compared to TFMPP or mCPP, extending half-life .

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